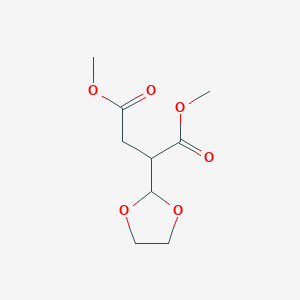![molecular formula C8H18O4 B14150126 2-[4-(2-Hydroxyethoxy)butoxy]ethanol CAS No. 61886-16-6](/img/structure/B14150126.png)
2-[4-(2-Hydroxyethoxy)butoxy]ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(2-Hydroxyethoxy)butoxy]ethanol is an organic compound with the molecular formula C8H18O4 . It is a colorless liquid that is often used as a solvent in various industrial applications. The compound is known for its ability to dissolve both polar and non-polar substances, making it a versatile solvent in chemical processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-Hydroxyethoxy)butoxy]ethanol typically involves the reaction of butylene oxide with ethylene glycol . The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the process. The reaction can be represented as follows:
C4H8O+C2H6O2→C8H18O4
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced separation techniques, such as distillation and crystallization, helps in obtaining the desired compound with minimal impurities.
化学反応の分析
Types of Reactions
2-[4-(2-Hydroxyethoxy)butoxy]ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into simpler alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Simpler alcohols.
Substitution: Various substituted ethers and esters.
科学的研究の応用
2-[4-(2-Hydroxyethoxy)butoxy]ethanol has a wide range of applications in scientific research:
Chemistry: Used as a solvent in organic synthesis and analytical chemistry.
Biology: Employed in the preparation of biological samples and as a medium for cell culture.
Medicine: Utilized in the formulation of pharmaceuticals and as a solvent for drug delivery systems.
Industry: Applied in the production of paints, coatings, and cleaning agents due to its excellent solvent properties
作用機序
The mechanism of action of 2-[4-(2-Hydroxyethoxy)butoxy]ethanol primarily involves its ability to interact with various molecular targets through hydrogen bonding and van der Waals forces. The hydroxyl groups in the compound facilitate these interactions, allowing it to dissolve a wide range of substances. This property makes it an effective solvent in various chemical and biological processes.
類似化合物との比較
Similar Compounds
2-(2-Butoxyethoxy)ethanol: Similar in structure but with different alkyl chain lengths.
2-(2-Ethoxyethoxy)ethanol: Another glycol ether with different solubility properties.
2-(2-Chloroethoxy)ethanol: Contains a chlorine atom, making it more reactive in certain chemical reactions.
Uniqueness
2-[4-(2-Hydroxyethoxy)butoxy]ethanol is unique due to its specific molecular structure, which provides a balance between hydrophilic and hydrophobic properties. This balance allows it to act as a versatile solvent in various applications, making it distinct from other similar compounds.
特性
CAS番号 |
61886-16-6 |
|---|---|
分子式 |
C8H18O4 |
分子量 |
178.23 g/mol |
IUPAC名 |
2-[4-(2-hydroxyethoxy)butoxy]ethanol |
InChI |
InChI=1S/C8H18O4/c9-3-7-11-5-1-2-6-12-8-4-10/h9-10H,1-8H2 |
InChIキー |
FLJXWORIHUVFMB-UHFFFAOYSA-N |
正規SMILES |
C(CCOCCO)COCCO |
関連するCAS |
61886-16-6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![11-(4-Bromophenyl)-7,8-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo(b,e)[1,4]diazepin-1-one](/img/structure/B14150049.png)
![2-chloro-N-(3,5-dioxospiro[4-azatricyclo[5.2.1.02,6]dec-8-ene-10,1'-cyclopropane]-4-yl)benzamide](/img/structure/B14150053.png)
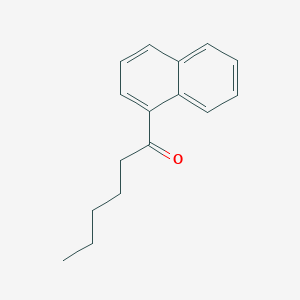
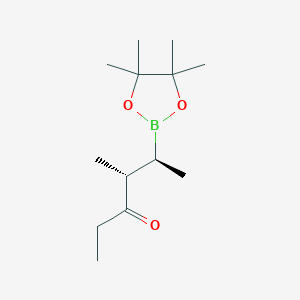
![[5-(2,5-Dichlorophenyl)furan-2-yl]-(4-methylpiperazin-1-yl)methanethione](/img/structure/B14150068.png)
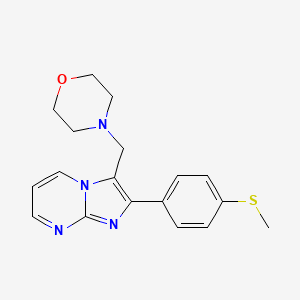
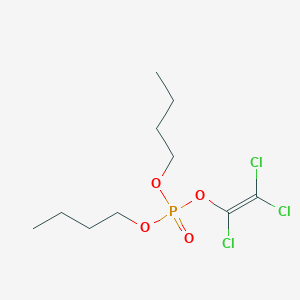
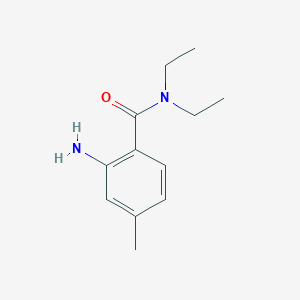
![(3S)-N-[(1S)-1-phenylethyl]-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B14150088.png)
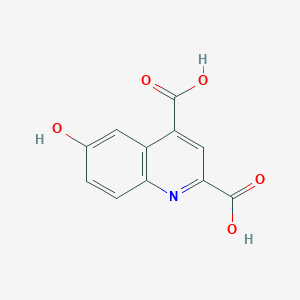
![N-[(trifluoromethyl)sulfonyl]glycine](/img/structure/B14150093.png)
![7'-chloro-2'-(4-methoxyphenyl)-1'-(phenylcarbonyl)-1',2'-dihydro-3a'H-spiro[indene-2,3'-pyrrolo[1,2-a]quinoline]-1,3-dione](/img/structure/B14150099.png)
